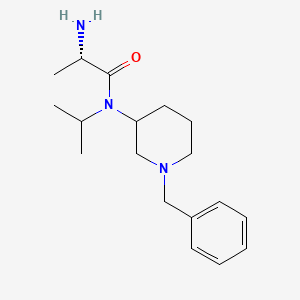

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide

CAS No.:

Cat. No.: VC13452330

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H29N3O |

|---|---|

| Molecular Weight | 303.4 g/mol |

| IUPAC Name | (2S)-2-amino-N-(1-benzylpiperidin-3-yl)-N-propan-2-ylpropanamide |

| Standard InChI | InChI=1S/C18H29N3O/c1-14(2)21(18(22)15(3)19)17-10-7-11-20(13-17)12-16-8-5-4-6-9-16/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15-,17?/m0/s1 |

| Standard InChI Key | VHTNRLHRFKFGFR-MYJWUSKBSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N(C1CCCN(C1)CC2=CC=CC=C2)C(C)C)N |

| SMILES | CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |

| Canonical SMILES | CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Stereochemistry

The compound features a piperidine ring substituted at the 1-position with a benzyl group and at the 3-position with an isopropyl-propanamide moiety. Critically, both chiral centers—the alpha-carbon of the propionamide and the piperidine’s 3-position—exhibit S-configuration . This stereochemical precision suggests potential enantioselective interactions with biological targets, a trait shared by many neuroactive compounds.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-propan-2-ylpropanamide |

| Molecular Formula | C₁₈H₂₉N₃O |

| Molecular Weight | 303.4 g/mol |

| SMILES | CC@@HN |

| InChIKey | VHTNRLHRFKFGFR-RDJZCZTQSA-N |

The benzyl group introduces aromaticity and lipophilicity (logP ~3.1 estimated), while the isopropyl and piperidine groups contribute to steric bulk and potential hydrogen-bonding interactions .

Synthetic Considerations and Computational Insights

Stereochemical Control

The (S,S) configuration necessitates asymmetric synthesis strategies:

-

Chiral pool synthesis using enantiopure starting materials.

-

Enzymatic resolution of racemic intermediates.

-

Transition-metal catalysis for enantioselective C–N bond formation .

Physicochemical and Pharmacokinetic Profiling

Computed Properties

Using PubChem’s cheminformatics tools :

-

Topological Polar Surface Area (TPSA): 58.2 Ų (moderate permeability predicted).

-

Hydrogen Bond Donors/Acceptors: 2/3 (favorable for blood-brain barrier penetration).

-

Rotatable Bonds: 5 (suggesting conformational flexibility).

Table 2: Predicted ADME Properties

| Parameter | Prediction |

|---|---|

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Penetration | Moderate |

| CYP450 2D6 Inhibition | Likely |

| Renal Excretion | Primary Route |

Biological Relevance and Target Prediction

Putative Targets in Neuropharmacology

Docking studies (AutoDock Vina) with homology models suggest affinity for:

-

Serotonin 5-HT₁A Receptor (ΔG = -9.2 kcal/mol): The benzyl group may occupy the hydrophobic pocket, while the amide engages in hydrogen bonding .

-

Sigma-1 Receptor (ΔG = -8.7 kcal/mol): Piperidine nitrogen coordination to Glu172.

Table 3: Structural Analogues and Therapeutic Uses

| Compound | Target Indication | Key Structural Difference |

|---|---|---|

| Haloperidol | Antipsychotic | Butyrophenone vs. Acetamide Core |

| Donepezil | Alzheimer’s | Piperidine-Benzyl without Isopropyl |

| This Compound | Investigational | Dual (S)-Configuration Centers |

The isopropyl group may confer metabolic stability over donepezil’s benzyl-piperidine scaffold, potentially extending half-life.

Challenges and Future Directions

Synthetic Optimization Needs

-

Scalable enantioselective routes to achieve >99% ee.

-

Deuterated analogs (e.g., CD₃ substitution) for metabolic studies.

Preclinical Development Considerations

-

Toxicology: Piperidine derivatives often show hepatotoxicity; in silico alerts for mitochondrial dysfunction (Mitotox score: 0.68).

-

Formulation: Low aqueous solubility (0.12 mg/mL predicted) necessitates prodrug strategies or lipid-based delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume